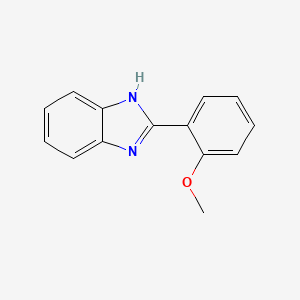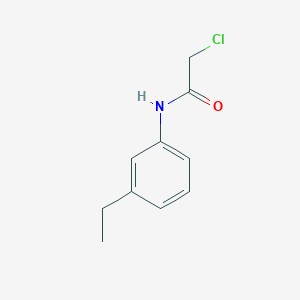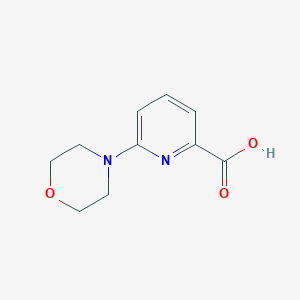![molecular formula C11H15NO2 B1361970 3-[(3,5-Dimethylphenyl)amino]propanoic acid CAS No. 36053-83-5](/img/structure/B1361970.png)
3-[(3,5-Dimethylphenyl)amino]propanoic acid
Overview
Description
“3-[(3,5-Dimethylphenyl)amino]propanoic acid” is a chemical compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.2423 .
Molecular Structure Analysis
The InChI code for “3-[(3,5-Dimethylphenyl)amino]propanoic acid” is 1S/C11H15NO2/c1-8-5-9(2)7-10(6-8)12-4-3-11(13)14/h5-7,12H,3-4H2,1-2H3,(H,13,14) . This indicates the specific arrangement of atoms and bonds in the molecule .Physical And Chemical Properties Analysis
“3-[(3,5-Dimethylphenyl)amino]propanoic acid” is a powder at room temperature . More specific physical and chemical properties are not well documented in the available resources .Scientific Research Applications
Pharmacological Activity and Metabolic Stability
- A series of analogs related to 3-[(3,5-Dimethylphenyl)amino]propanoic acid, particularly 3-(2-aminocarbonylphenyl)propanoic acid analogs, have been synthesized and studied for their binding affinity and antagonist activity for EP receptors. These compounds, especially those with a (1R)-1-(3,5-dimethylphenyl)-3-methylbutylamine moiety, were evaluated for their in vivo efficacy and pharmacokinetic profiles, including metabolic stability in liver microsomes (Asada et al., 2010).
Structural Analysis
- The molecule N-(2,6-Dimethylphenyl)succinamic acid, which shares structural similarities with 3-[(3,5-Dimethylphenyl)amino]propanoic acid, has been structurally analyzed. It forms a two-dimensional array via hydrogen bonds, indicating potential applications in material science and molecular engineering (Gowda et al., 2009).
Chiral Separations in Chromatography
- The chiral stationary phases 3,5-dimethylphenyl-carbamoylated-beta-cyclodextrin and 2,6-dinitro-4-trifluoromethylphenyl-ether-beta-cyclodextrin have been applied in the chromatographic enantioseparation of unusual beta-amino acids, including those related to 3-[(3,5-Dimethylphenyl)amino]propanoic acid. These stationary phases facilitate the analysis and separation of complex amino acid mixtures, important in various fields of biochemistry and pharmaceuticals (Ilisz et al., 2009).
Fluorescence Derivatization in Bioassays
- 3-(Naphthalen-1-ylamino)propanoic acid, related to the compound , has been used for the fluorescence derivatization of amino acids. The derivatives display strong fluorescence and have been used in biological assays. This suggests potential applications of 3-[(3,5-Dimethylphenyl)amino]propanoic acid and its derivatives in biochemical assays and imaging (Frade et al., 2007).
Functional Modification of Polymers
- Radiation-induced poly vinyl alcohol/acrylic acid hydrogels have been modified with various amine compounds including 2-amino-3-(4-hydroxyphenyl) propanoic acid, displaying increased thermal stability and biological activity. This indicates the potential of 3-[(3,5-Dimethylphenyl)amino]propanoic acid in enhancing the properties of polymeric materials for medical applications (Aly & El-Mohdy, 2015).
Biocatalysis in Pharmaceutical Synthesis
- The compound has been involved in the biocatalytic preparation of enantiopure S-3-amino-3-phenylpropionic acid, an important intermediate in drug synthesis. The study identified Methylobacterium Y1-6 as an efficient catalyst for this process, showcasing the role of 3-[(3,5-Dimethylphenyl)amino]propanoic acid in the synthesis of pharmaceutical intermediates (Li et al., 2013).
Safety and Hazards
Mechanism of Action
- By binding reversibly to the kringle domain, this compound blocks the binding of plasminogen to fibrin and inhibits its activation to plasmin .
- Without plasmin activation, there is a reduction in fibrinolysis, which helps maintain clot stability .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
properties
IUPAC Name |
3-(3,5-dimethylanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-5-9(2)7-10(6-8)12-4-3-11(13)14/h5-7,12H,3-4H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAGGEQLCSLYEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368655 | |
| Record name | N-(3,5-Dimethylphenyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,5-Dimethylphenyl)amino]propanoic acid | |
CAS RN |
36053-83-5 | |
| Record name | N-(3,5-Dimethylphenyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Methylbenzo[d]thiazol-6-amine](/img/structure/B1361900.png)
![5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1361906.png)




